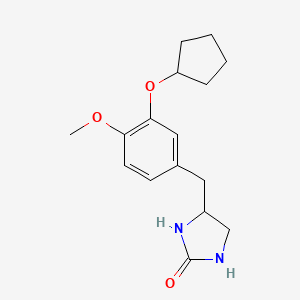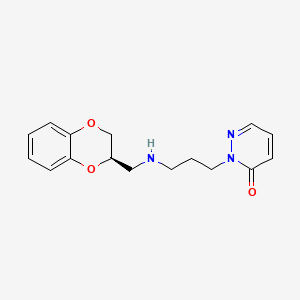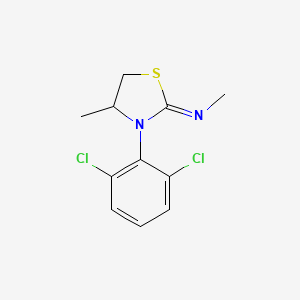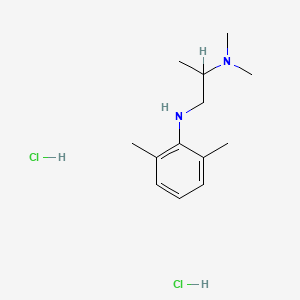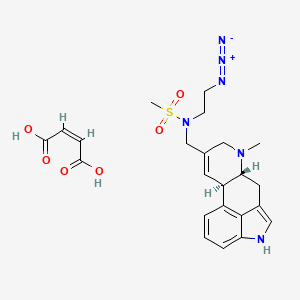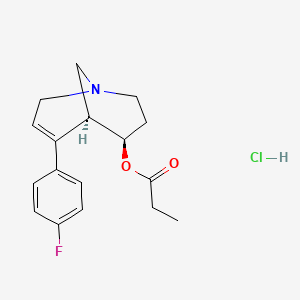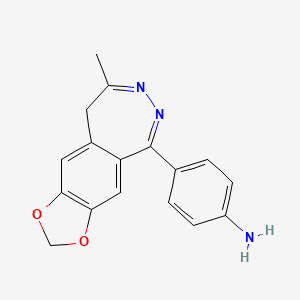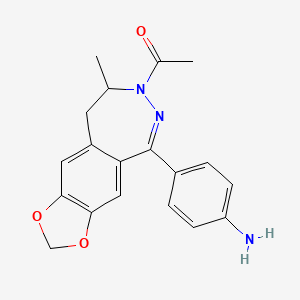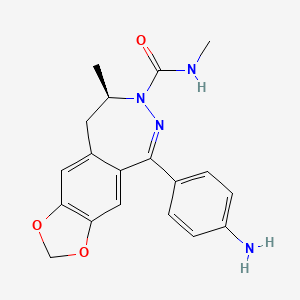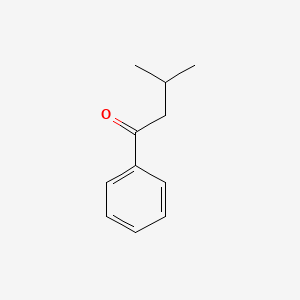
Isovalerophenone
Overview
Description
Isovalerophenone is an hydroxylated aromatic compound . It is also known as 3-methyl-1-phenylbutan-1-one . It is used in the production of microcapsules and polyvinyl chloride .
Synthesis Analysis
The synthesis of Isovalerophenone involves the reaction between cyanuric acid and either an alkanoic acid or methyl ethyl ketone . It is used in the manufacturing of photoresist in the semiconductor industry .Molecular Structure Analysis
The molecular formula of Isovalerophenone is C11H14O . Its average mass is 162.228 Da and its monoisotopic mass is 162.104462 Da .Chemical Reactions Analysis
Isovalerophenone is used in the manufacturing of photoresist in the semiconductor industry . Additionally, it acts as a component in the production of plastics and resins .Physical And Chemical Properties Analysis
Isovalerophenone has a refractive index of 1.512 (lit.) and a density of 0.966 g/mL at 25 °C (lit.) . Its boiling point is 72-74 °C/3 mmHg (lit.) .Scientific Research Applications
In the field of materials science, it could potentially be used in the manufacturing of photoresist in the semiconductor industry . Additionally, it might act as a component in the production of plastics and resins .
In environmental science, Isovalerophenone could potentially be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa .
Organic Synthesis
Isovalerophenone can serve as a building block in organic synthesis . It can be used to produce other chemicals, contributing to the synthesis of complex organic molecules .
Material Science
In the field of material science, Isovalerophenone could potentially be used in the manufacturing of photoresist in the semiconductor industry . It might also act as a component in the production of plastics and resins .
Environmental Science
Isovalerophenone could potentially be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa . This suggests its role in microbial metabolism and its potential use in bioremediation processes .
Pharmaceutical Industry
Isovalerophenone might be used in the pharmaceutical industry as a precursor for the synthesis of certain drugs . However, specific applications in this field would require further research .
Perfume Industry
Given its aromatic nature, Isovalerophenone could potentially be used in the perfume industry . It might contribute to the creation of new fragrances .
Food Industry
Isovalerophenone might also find applications in the food industry as a flavoring agent . Its potential use in this field would depend on its sensory properties and safety profile .
Chemical Synthesis
Isovalerophenone can be used as a building block in chemical synthesis, contributing to the synthesis of complex organic molecules .
Microcapsules Production
It is used in the production of microcapsules . Microcapsules have various applications in industries like pharmaceuticals, food and beverages, and cosmetics .
Polyvinyl Chloride (PVC) Production
Isovalerophenone is used in the production of polyvinyl chloride (PVC) . PVC is a widely used synthetic plastic polymer with applications in construction materials, clothing, healthcare products, and more .
Protease Resistance
This compound shows remarkable resistance to protease activity, with a high degree of stability in acidic environments and radiation . This could have potential applications in the development of stable bioactive compounds .
Photoresist Manufacturing
Isovalerophenone is used in the manufacturing of photoresist in the semiconductor industry . Photoresists are light-sensitive materials used in processes like photolithography and photoengraving to form patterned coatings on a surface .
Metabolite Synthesis
In nature, Isovalerophenone can be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa . This suggests its role in microbial metabolism and its potential use in bioremediation processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVGVNITGAUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060390 | |
| Record name | 1-Butanone, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovalerophenone | |
CAS RN |
582-62-7 | |
| Record name | Isobutyl phenyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovalerophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isovalerophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanone, 3-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanone, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovalerophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALEROPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U263XQR51P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


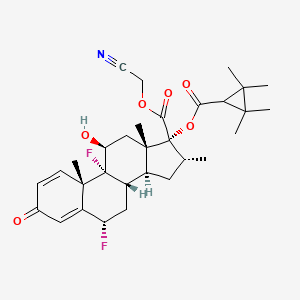
![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)
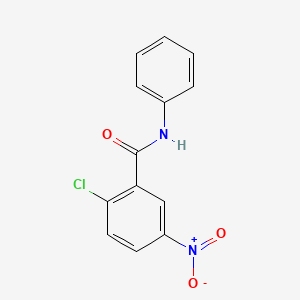
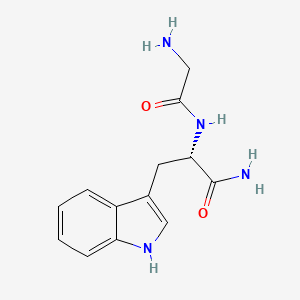
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)
